![molecular formula C10H12Cl2N2O2S B2779144 1-(3,4-Dichlorobenzenesulfonyl)piperazine CAS No. 524711-30-6](/img/structure/B2779144.png)
1-(3,4-Dichlorobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzenesulfonyl)piperazine (DCBP) is a compound with the molecular formula C10H12Cl2N2O2S and a molecular weight of 295.19 . It is commonly used as a reagent in organic synthesis.
Molecular Structure Analysis
The InChI code for DCBP is 1S/C10H12Cl2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 . This indicates that the molecule consists of a piperazine ring with a 3,4-dichlorobenzenesulfonyl group attached.Physical And Chemical Properties Analysis
DCBP has a molecular weight of 295.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Drug Candidates for Type 2 Diabetes and Alzheimer's Diseases : Piperazine derivatives, including those related to 1-(3,4-Dichlorobenzenesulfonyl)piperazine, have been synthesized and evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. These derivatives show promise as drug candidates in treating these conditions (Abbasi et al., 2018).
Inhibitors of Breast Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been studied for their efficacy in inhibiting breast cancer cell proliferation, indicating potential use in chemotherapeutic applications (Ananda Kumar et al., 2007).
Potential Treatment for Allergic Rhinitis : A 1,4-disubstituted piperazine derivative, acting as a H3 antagonist, has been indicated for the treatment of inflammatory diseases, particularly allergic rhinitis (Dr Peter Norman, 2007).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Piperazine derivatives have been explored for their role in inhibiting HIV-1 reverse transcriptase, a key enzyme in HIV replication. This research is significant for developing new classes of antiretroviral drugs (Romero et al., 1994).
Antimicrobial Agents : Some newly designed piperazine derivatives have shown promising results as antimicrobial agents against various bacterial and fungal strains. This indicates potential applications in addressing antibiotic resistance (Patil et al., 2019).
Inhibition of Acetylcholinesterase : Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's. This suggests therapeutic potential in treating such conditions (Varadaraju et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRYMRUOJNZKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzenesulfonyl)piperazine | |
CAS RN |
524711-30-6 |
Source
|
Record name | 1-(3,4-dichlorobenzenesulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.